molecular formula C11H17NO2 B14887954 N-(1-(furan-2-yl)propan-2-yl)isobutyramide

N-(1-(furan-2-yl)propan-2-yl)isobutyramide

Cat. No.: B14887954
M. Wt: 195.26 g/mol
InChI Key: CCPPPGQEMKGSSH-UHFFFAOYSA-N
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Description

N-(1-(furan-2-yl)propan-2-yl)isobutyramide is an isobutyramide derivative with a branched alkyl chain substituted by a furan-2-yl group. Its IUPAC name reflects the propan-2-yl backbone, where the central carbon is bonded to a furan-2-yl moiety and a methyl group (CH(CH3)(CH2-furan-2-yl)). The isobutyramide group (CH(CH3)2CONH-) is attached to the nitrogen atom.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-2-methylpropanamide

InChI

InChI=1S/C11H17NO2/c1-8(2)11(13)12-9(3)7-10-5-4-6-14-10/h4-6,8-9H,7H2,1-3H3,(H,12,13)

InChI Key

CCPPPGQEMKGSSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C)CC1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-yl)propan-2-yl)isobutyramide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of biocatalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-yl)propan-2-yl)isobutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-(furan-2-yl)propan-2-yl)isobutyramide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-(furan-2-yl)propan-2-yl)isobutyramide involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs: Isobutyramide Derivatives

The most structurally analogous compound identified is 4-fluoroisobutyrylfentanyl (4F-iBF) . While both share the isobutyramide core, their substituents differ significantly:

Property N-(1-(furan-2-yl)propan-2-yl)isobutyramide 4-Fluoroisobutyrylfentanyl (4F-iBF)
Molecular Weight 195.26 g/mol 452.58 g/mol
Substituents Furan-2-yl, propan-2-yl 4-Fluorophenyl, phenethylpiperidinyl
Functional Groups Amide, furan ether Amide, fluorophenyl, piperidine
Pharmacological Profile Not reported Potent synthetic opioid (µ-opioid receptor agonist)
Hydrogen Bonding Furan oxygen acts as H-bond acceptor Fluorophenyl lacks strong H-bond capacity

Key Differences :

  • Pharmacology : 4F-iBF’s piperidine-phenethyl moiety enables opioid receptor binding, whereas the furan-alkyl substituent in the target compound likely precludes such activity.
  • Polarity : The furan group (electron-rich oxygen) may enhance solubility in polar solvents compared to 4F-iBF’s fluorophenyl group, which is more lipophilic.
Furan-Containing Amides

Compounds like N-(furan-2-ylmethyl)isobutyramide (lacking the propan-2-yl branch) highlight the role of furan positioning. The target compound’s branched alkyl chain may sterically hinder hydrogen bonding or alter metabolic stability compared to linear analogs.

Hydrogen Bonding and Crystallography

The furan oxygen in this compound can act as a hydrogen bond acceptor, influencing crystal packing and stability. In contrast, 4F-iBF’s fluorophenyl group participates weakly in H-bonding, relying on van der Waals interactions for crystallization. Tools like SHELXL could elucidate these structural differences through high-resolution crystallography.

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